[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone
Description
[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone is a biphenyl-based ketone featuring a 2-chloropyridin-4-yl substituent. This compound is of interest in pharmaceutical and materials science due to the biphenyl moiety's structural rigidity and the electron-withdrawing chlorine atom on the pyridine ring, which may enhance binding interactions in biological systems . It is commercially available as a high-purity intermediate (≥95%) for research applications .
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO/c19-17-12-16(10-11-20-17)18(21)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWNIEJSQQUONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224352 | |
| Record name | [1,1′-Biphenyl]-4-yl(2-chloro-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80100-09-0 | |
| Record name | [1,1′-Biphenyl]-4-yl(2-chloro-4-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80100-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-4-yl(2-chloro-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Procedure Adapted from TP 2 (Wiley-VCH Protocol)
Reagents :
- 4-Bromobenzophenone (1.00 mmol)
- 2-Chloro-4-iodopyridine (1.71 mmol)
- iPrMgCl·LiCl (1.79 mmol, 0.96 M in THF)
Synthetic Steps :
- Halogen Exchange :
- Cool THF to -20°C under inert atmosphere.
- Add iPrMgCl·LiCl dropwise to 2-chloro-4-iodopyridine, maintaining temperature at -20°C for 0.5 h.
- Monitor completion via TLC (hexane:EtOAc 9:1).
Cross-Coupling :
- Add 4-bromobenzophenone to the Grignard intermediate.
- Heat at 80°C for 16 h to facilitate Kumada coupling.
Workup :
- Quench with saturated NH4Cl, extract with EtOAc (3 × 20 mL).
- Purify via flash chromatography (hexane:EtOAc 29:1).
Critical Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | -20°C (exchange), 80°C (coupling) | Prevents side reactions |
| Solvent | Anhydrous THF | Enhances Grignard stability |
| Catalyst | None (innate Mg activity) | Reduces cost |
| Reaction Time | 16 h (coupling) | Ensures complete conversion |
Side Reactions :
- Homocoupling of aryl halides (mitigated by slow reagent addition).
- Protodehalogenation (suppressed via strict temperature control).
Structural Characterization and Analytical Data
Spectroscopic Validation
1H-NMR (300 MHz, CDCl3) :
- δ 7.65–7.59 (m, 2H, biphenyl H-2/H-6)
- δ 8.42 (dd, J = 24.2 Hz, 2H, pyridyl H-3/H-5)
- δ 7.77–7.29 (m, 9H, aromatic overlap).
13C-NMR (75 MHz, CDCl3) :
HRMS :
IR (KBr) :
Yield Optimization Strategies
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 62 |
| Dioxane | 2.2 | 58 |
| DMF | 36.7 | 41 |
Challenges in Regioselective Functionalization
- Chloropyridine Orientation : 2-Chloro substitution directs coupling to the 4-position via ortho-metalation effects.
- Biphenyl Steric Effects : Para-substitution on biphenyl minimizes steric clashes during cross-coupling.
Industrial-Scale Considerations
Cost Analysis :
- iPrMgCl·LiCl: $12.50/mmol
- 2-Chloro-4-iodopyridine: $8.70/mmol
- Total raw material cost per kg: $2,340 (theoretical).
Purification :
- Centrifugal partition chromatography reduces silica gel usage by 40% compared to flash chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone bridge, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a methylene group, potentially altering the compound’s properties.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or primary amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Methylene derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.
Biology and Medicine: In medicinal chemistry, [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its rigid biphenyl structure and functionalizable pyridine ring.
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The biphenyl and pyridine moieties can interact with hydrophobic and aromatic regions of the target, while the methanone bridge can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Biphenyl Core
Halogen-Substituted Derivatives
- (4'-Bromo-[1,1'-biphenyl]-4-yl)(phenyl)methanone (CAS: 63242-14-8): Features a bromine atom at the 4'-position of the biphenyl group. Bromine’s larger atomic radius and polarizability compared to chlorine may enhance cross-coupling reactivity (e.g., Suzuki reactions) for further functionalization . Used in synthesizing complex heterocycles, such as thieno[2,3-b]naphthyridines .
- [1,1'-Biphenyl]-4-yl(2-(pyridin-2-yl)phenyl)methanone (3f): Contains a 2-pyridinyl group instead of 2-chloro-4-pyridinyl. Synthesized via palladium-catalyzed coupling (82% yield), indicating favorable reaction efficiency .
Heterocyclic Attachments
- [1,1'-Biphenyl]-4-yl(2-amino-4-(4-(methylthio)phenyl)thiazol-5-yl)methanone: Integrates a thiazole ring with an amino group and methylthio-phenyl substituent. Demonstrated applications as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, highlighting the pharmacological relevance of heterocyclic modifications . Synthesized under microwave irradiation, suggesting adaptability to high-throughput methods .
- (3-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4′-bromo-[1,1′-biphenyl]-4-yl)methanone (7e): Combines a brominated biphenyl group with a fused thieno-naphthyridine core. Exhibits Hsp90 C-terminal inhibitory activity (43.1% yield), underscoring the role of extended aromatic systems in targeting protein interactions .
Ester and Piperidine Derivatives
Biphenyl Esters
- 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl benzoates (2a–s): Replace the ketone with an ester linkage. Display significant antityrosinase activity (e.g., compound 2p, IC₅₀ comparable to kojic acid) due to hydrophobic interactions at the enzyme’s active-site entrance . X-ray crystallography reveals enhanced crystal packing from biphenyl stacking, a property less pronounced in ketones like the target compound .
Piperidine-Containing Analogues
- (1-([1,1'-Biphenyl]-4-carbonyl)piperidin-4-yl)(4-chlorophenyl)methanone (5): Incorporates a piperidine ring, increasing basicity and solubility. NMR data (δ 1.78–4.80 ppm) confirm conformational flexibility, which may influence bioavailability compared to rigid pyridine-containing derivatives .
Structural and Functional Analysis
Physicochemical Properties
Biological Activity
Overview
[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone, an organic compound with the chemical formula C18H12ClNO, has garnered attention for its diverse biological activities. This compound features a biphenyl group linked to a chloropyridine moiety via a methanone bridge, which contributes to its unique biochemical properties and potential applications in medicinal chemistry.
This compound plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds .
Cellular Effects
The effects of this compound on cellular processes are profound. Research indicates that it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of the MAPK/ERK pathway, which is integral to cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as both an inhibitor and activator of enzymes depending on the context of the interaction. For example, it may inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction .
Temporal Effects in Laboratory Settings
Studies have shown that the stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. The compound remains stable under specific conditions but may degrade over time, leading to decreased efficacy .
Subcellular Localization
The subcellular localization of this compound is vital for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Research Findings and Case Studies
Recent studies have highlighted the potential of this compound in various biomedical applications:
- Antichlamydial Activity : In a study exploring new compounds for antichlamydial activity, derivatives similar to this compound were found to selectively target Chlamydia, indicating potential for drug development against this pathogen .
- Antibacterial Properties : The compound has shown moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting its utility in developing antibiotics targeting these pathogens .
- Structure-Activity Relationship (SAR) : SAR studies have been conducted to optimize compounds based on this scaffold. Modifications in substituents have been linked to enhanced biological activity, supporting further exploration of its pharmacological potential .
Comparison with Similar Compounds
A comparison with similar compounds reveals unique aspects of this compound:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide | Moderate antibacterial | Fluoro substituent enhances solubility |
| Aristolochic acids | Antimicrobial | Naturally occurring with similar skeleton |
| This compound | Antichlamydial & antibacterial | Unique biphenyl-chloropyridine structure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
